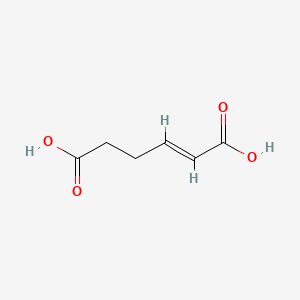![molecular formula C7H11N3O2 B6240904 4-amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-one CAS No. 2378503-56-9](/img/new.no-structure.jpg)
4-amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-8-oxa-2,3-diazaspiro[45]dec-3-en-1-one is a complex organic compound characterized by its unique structure, which includes a spirocyclic framework and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a diamine with a suitable dihalo compound in the presence of a base can lead to the formation of the spirocyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-one can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce nitro groups to amines.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Addition: Electrophilic addition reactions can be facilitated by using strong acids or Lewis acids.
Major Products Formed: The reactions of this compound can yield a variety of products, including oxidized derivatives, reduced amines, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its spirocyclic structure makes it a valuable intermediate in the construction of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, 4-amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-one may be employed as a probe or inhibitor in studies involving enzyme activity, protein interactions, and cellular processes.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may contribute to the design of compounds with therapeutic properties, such as antimicrobial, anti-inflammatory, or anticancer activities.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, coatings, and polymers. Its unique chemical properties may enhance the performance and durability of these products.
Mechanism of Action
The mechanism by which 4-amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-one exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
4-Amino-1-benzyl-7-ethyl-8-oxa-1,3-diazaspiro[4.5]dec-3-en-2-one
1-{3-amino-8-oxa-4-thia-1,2-diazaspiro[4.5]dec-2-en-1-yl}ethan-1-one
Uniqueness: 4-Amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-one stands out due to its specific structural features, such as the presence of the oxaspiro ring and the amino group. These features may confer unique chemical and biological properties compared to similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
2378503-56-9 |
|---|---|
Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



